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Drug Profile and Mechanism of Action

Maralixibat chloride (Livmarli) is an orally administered, small-molecule inhibitor of the ileal bile acid

transporter (IBAT/ASBT). It is minimally absorbed and acts locally in the distal ileum to disrupt the

enterohepatic circulation of bile acids, promoting their fecal excretion and consequently reducing systemic

bile acid levels [1] [2]. This mechanism targets the pathophysiology of cholestatic pruritus.

The diagram below illustrates the mechanism of action of Maralixibat.
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Summary of Key Clinical Trials

Maralixibat has been evaluated across a spectrum of rare cholestatic liver diseases. The table below

summarizes the design and key outcomes of pivotal clinical trials.

Table 1: Overview of Pivotal Maralixibat Clinical Trials

Trial
Name/Identifier

Phase Design
Patient
Population

Key Efficacy
Endpoints

Primary
Results

| ICONIC (NCT02160782) [3] [1] | II | 18-week run-in, 4-week randomized withdrawal, long-term

extension [1] | ALGS (n=31), children, intractable pruritus, sBA > 3x ULN [1] | • sBA change (primary) •

Pruritus (ItchRO) | • Significant LS mean difference in sBA: -117 µmol/L (responders) [1] • Pruritus

improvements sustained to Week 204 [1] | | MARCH-PFIC (NCT03905330) [4] [5] | III | 26-week,

multicenter, RCT, double-blind, placebo-controlled [5] | PFIC (n=93), children (various types: BSEP, FIC1,

MDR3) [5] | • Pruritus (0-4 scale) • sBA levels | • Significant pruritus improvement vs. placebo (p=0.004,
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BSEP cohort) [5] • Significant sBA reduction vs. placebo (p=0.03, BSEP cohort) [5] | | Adolescent/Adult

ALGS Analysis [6] | Pooled Analysis | Analysis of 3 trials (ITCH, IMAGO, ICONIC) in pts ≥16 years [6] |

ALGS (n=14), adolescents and young adults [6] | • Pruritus (ItchRO[Obs]) • sBA levels | • Significant

pruritus reduction (CFB: -1.8 to -2.8) [6] • Significant sBA reduction (CFB: -29 to -112 µmol/L) [6] | |

CAMEO (NCT02061540) [7] | II | 14-week, open-label, dose-escalation [7] | PSC (n=27), adults with

pruritus [7] | • Safety & Tolerability • sBA & Pruritus | • Mean sBA decrease: -14.84 µmol/L (p=0.0043) [7] •

Pruritus improvement in severe baseline pts (p=0.0078) [7] |

Detailed Experimental Protocols

Patient Eligibility Criteria

Inclusion Criteria (Generalized from PFIC & ALGS trials) [4] [5]:

Genetically confirmed diagnosis of PFIC (types 1, 2, 3) or ALGS (JAG1/NOTCH2 mutation).

Elevated serum bile acids: sBA > 3 times the upper limit of normal (ULN) in screening.
Significant pruritus: A mean daily ItchRO(Obs) score ≥ 2.0 for 2 consecutive weeks before

randomization.
Age: Pediatric patients (typically 1-18 years), though adult studies have been conducted.

Exclusion Criteria [5] [7]:

Hepatic decompensation: History or current evidence of portal hypertension complications (e.g.,
variceal bleeding, ascites), or liver transplant.

Other liver diseases: Concomitant biliary atresia, sclerosing cholangitis, or other non-PFIC/ALGS
liver disorders.

Severe renal or cardiac impairment.
Use of prohibited medications: Such as bile acid binding resins (requires 4-hour washout and

separation from maralixibat dosing [8]), rifampicin, or other investigational drugs.

Dosing and Administration Protocol

Formulation: Oral solution (5 mg/mL or 10 mg/mL) or tablets for patients ≥25 kg [8]. Administration:

Once daily, 30 minutes before the first meal of the day [1].
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Table 2: Recommended Dosing Regimen by Weight (Oral Solution)

Patient Body
Weight

Initial Dose
(Week 1)

Maintenance Dose
(Week 2+)

Maximum Daily Dose

All patients 190 µg/kg once
daily

380 µg/kg once daily [1] 28.5 mg (9.5 mL of 9.5 mg/mL
solution) [8]

PFIC-specific high
dose

~285 µg/kg twice
daily

~570 µg/kg twice daily [5] Not specified

Dose Adjustment: In case of persistent diarrhea, abdominal pain, or vomiting, consider dose reduction or

temporary interruption [8]. For liver test abnormalities (e.g., ALT/AST elevations), consider dose

modification or discontinuation [8].

Efficacy and Safety Assessment Methods

Primary Efficacy Endpoints:

Pruritus Assessment: ItchRO(Obs) scale, a caregiver-reported instrument scoring itch from 0 (no
itching) to 4 (extreme itching). A ≥1-point reduction is considered clinically meaningful [6] [1].

Serum Bile Acids (sBA): Fasting sBA levels measured centrally.

Secondary/Exploratory Endpoints:

Growth Parameters: Height and weight Z-scores.

Liver Biochemistry: Total and direct bilirubin, ALT, AST, GGT.
Quality of Life: Utilizing disease-specific QoL questionnaires.

Xanthoma Severity: Assessed via Clinical Xanthoma Scale [6].
Event-Free Survival (EFS): A composite endpoint defined as time to first event of manifestations of

portal hypertension, surgical biliary diversion, liver transplant, or death [3].

Safety Monitoring:

Laboratory Tests: Liver function tests (ALT, AST, bilirubin), international normalized ratio (INR), and

assessment of fat-soluble vitamin (FSV) levels at baseline and throughout the study [8].
Adverse Event (AE) Reporting: All AEs and serious AEs (SAEs) are monitored and recorded, with

special attention to gastrointestinal events and liver test abnormalities [8].
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Safety and Tolerability Profile

The integrated safety profile is derived from 86 patients with ALGS treated with maralixibat [8].

Table 3: Common Adverse Reactions (≥5% Incidence) in ALGS Clinical Program [8]

Adverse Reaction Any Grade, n (%) Events per 100 Person-Years

Diarrhea 48 (55.8%) 41.6

Abdominal Pain 46 (53.5%) 38.6

Vomiting 35 (40.7%) 19.8

Nausea 7 (8.1%) 2.9

Fat-Soluble Vitamin (FSV) Deficiency 22 (25.6%) 11.1

Transaminases Increased 16 (18.6%) 6.9

Bone Fractures 8 (9.3%) 3.3

Warnings and Precautions [8]:

Hepatotoxicity: Treatment is associated with a potential for drug-induced liver injury. Obtain baseline

liver tests and monitor during treatment. Dose reduction or interruption is recommended for significant
abnormalities.

Gastrointestinal Adverse Reactions: Diarrhea and abdominal pain are common. Monitor for
dehydration. Consider dose modification for persistent or severe symptoms.

Fat-Soluble Vitamin (FSV) Deficiency: Patients often have FSV deficiency at baseline, which may
be exacerbated by maralixibat. Monitor FSV levels and supplement as needed.

Risk in Pediatric Patients <5 Years: The oral solution contains propylene glycol. Monitor for
potential toxicity related to total daily intake.

Conclusion and Research Implications
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Maralixibat represents a significant advancement in the pharmacological management of cholestatic pruritus

in rare liver diseases like ALGS and PFIC. The clinical trial protocols demonstrate a consistent approach to

establishing efficacy through robust, placebo-controlled designs and long-term extensions. The drug's well-

characterized safety profile, though requiring monitoring for GI and hepatic effects, offers a viable non-

surgical option that can improve quality of life and potentially alter the disease course by improving event-

free survival [3].

Future research directions include confirming the long-term impact on transplant-free survival, exploring

efficacy in other cholestatic conditions like biliary atresia, and further personalizing treatment based on

genetic subtypes of PFIC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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